molecular formula C12H16ClN3O B1477152 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098015-54-2

3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477152
CAS No.: 2098015-54-2
M. Wt: 253.73 g/mol
InChI Key: MMDJERIABROLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a chemical building block of high interest in medicinal chemistry and drug discovery research. The compound features a 3-azabicyclo[3.1.1]heptane scaffold, a bridged molecular framework that is valued for its rigidity and potential to impart favorable physicochemical properties to drug candidates . This core structure is functionalized with a 3-chloropyrazine heteroaromatic group, a motif frequently employed in the synthesis of pharmaceutical agents due to its utility as a handle for further synthetic elaboration via cross-coupling reactions . The 6-ethoxy substituent on the bicyclic system may enhance solubility and influence the molecule's metabolic profile. While the specific biological activity of this exact molecule may be unpublished, compounds bearing the 3-chloropyrazine group attached to various nitrogen-containing bicyclic scaffolds, such as 3-oxa-6-azabicyclo[3.1.1]heptane and octahydro-1H-cyclopenta[e][1,4]oxazepine, are actively being investigated in pharmaceutical research . Furthermore, structurally similar azabicyclic compounds are featured in patent literature relating to kinase inhibition, suggesting potential research applications in the development of targeted therapies . This product is intended for research purposes as a key synthetic intermediate or as a building block for the construction of more complex molecules for biological screening. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-2-17-10-8-5-9(10)7-16(6-8)12-11(13)14-3-4-15-12/h3-4,8-10H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDJERIABROLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[31It is known that the compound is orally bioavailable, suggesting that it can be absorbed into the bloodstream when taken by mouth. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are subjects of ongoing research.

Biological Activity

3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a pyrazine ring and an ethoxy group, contributing to its unique chemical properties. The molecular formula is C11H14ClN3OC_{11}H_{14}ClN_3O, and its InChI Key is LHAOHRFUZRXHBU-UHFFFAOYSA-N .

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

  • Photocatalytic Minisci Reaction: A common approach that introduces heterocycles at the bridgehead position using readily available N-hydroxyphthalimide esters .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various physiological processes. The potential mechanisms include:

  • Enzyme Inhibition: It may act as an inhibitor for enzymes linked to metabolic pathways, enhancing metabolic stability compared to traditional compounds .
  • Receptor Modulation: The compound may modulate receptor activity, influencing neurotransmitter systems relevant in cognitive functions .

Biological Activity

Recent studies have indicated several biological activities associated with this compound:

  • Neuroprotective Effects: Preliminary data suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
  • Antiinflammatory Activity: The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in managing chronic inflammatory conditions .

Case Study 1: Neuroprotective Effects

A study investigating the effects of this compound on cognitive deficits demonstrated significant improvements in auditory sensory gating in animal models. This suggests its potential as a treatment for cognitive impairments associated with disorders like schizophrenia .

Case Study 2: Antiinflammatory Properties

Research focused on the anti-inflammatory properties revealed that the compound effectively inhibited N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the inflammatory response. This inhibition was found to reduce inflammation markers significantly in vitro .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism
3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptaneModerate neuroprotective effectEnzyme inhibition
N-[1-Azabicyclo[2.2.2]octan]-furo[2,3-c]pyridineStrong cognitive enhancementReceptor agonism
Pyrazole azabicyclo[3.2.1]octane derivativesHigh anti-inflammatory activityNon-covalent inhibition of NAAA

Preparation Methods

Starting Material and Diastereoselective Strecker Reaction

  • The synthesis begins with commercially available methyl 3-oxocyclobutane-3-carboxylate.
  • A diastereoselective Strecker reaction is conducted to introduce an amino group and a nitrile functionality, forming a cyclobutane derivative with trans stereochemistry between the NHBn and CO2Me substituents.
  • The reaction yields predominantly one diastereomer (dr = 92:8) after chromatographic purification and trituration, with an isolated yield of 64% on scales up to 366 g.

Partial Hydrolysis and Cyclization to Form Bicyclic Imide

  • The nitrile group is partially hydrolyzed to an amide using sulfuric acid in trifluoroacetic acid, leaving the ester intact.
  • The resulting 1,3-dicarboxylic acid derivative undergoes intramolecular cyclization mediated by potassium tert-butoxide (t-BuOK) to form the bicyclic imide.
  • The bicyclic product is isolated as its hydrochloride salt in 84% yield.

Catalytic Hydrogenolysis to Obtain Key Building Block

  • Catalytic hydrogenolysis of the bicyclic imide hydrochloride removes the benzyl protecting group, yielding the key intermediate 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride.
  • This step proceeds in 91% yield and has been performed on up to 30 g scale.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Scale
Diastereoselective Strecker reaction Amino and nitrile introduction Methyl 3-oxocyclobutane-3-carboxylate, Strecker reagents 64 Up to 366 g
Partial hydrolysis of nitrile Hydrolysis H2SO4 in CF3COOH ~Quantitative Multigram scale
Intramolecular cyclization Cyclization t-BuOK 84 Multigram scale
Catalytic hydrogenolysis Debenzylation Catalytic hydrogenation 91 Up to 30 g
Functionalization with heterocycles Amide coupling / nucleophilic substitution Various heterocyclic anhydrides or derivatives 87–96 Gram scale

Research Findings and Significance

  • The described synthetic route is robust, scalable, and diastereoselective, enabling the preparation of key bicyclic amine intermediates on a multigram scale.
  • The bicyclic 3-azabicyclo[3.1.1]heptane scaffold serves as a valuable isostere for common heterocycles in drug design, offering enhanced sp^3 character and rigidity.
  • Functionalization strategies allow for the incorporation of diverse heterocyclic substituents, including chloropyrazinyl groups, which are relevant for medicinal chemistry applications.
  • The methodology supports the synthesis of analogs of biologically important compounds such as thalidomide, highlighting its utility for anticancer drug development and proteolysis-targeting chimeras (PROTACs).

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane?

Methodological Answer:
The synthesis typically involves constructing the bicyclo[3.1.1]heptane core followed by functionalization. Key steps include:

  • Core Formation : Cyclization of appropriately substituted precursors (e.g., via [3+2] cycloaddition or reduction of spirocyclic nitriles) to generate the azabicyclo framework .
  • Ethoxy Introduction : Alkylation or nucleophilic substitution to install the ethoxy group at position 6, often using reagents like ethyl iodide in basic conditions .
  • Chloropyrazine Attachment : Coupling reactions (e.g., Suzuki-Miyaura or Minisci-type reactions) to introduce the 3-chloropyrazin-2-yl moiety. Palladium catalysts or photoredox conditions may be employed .
  • Purification : Chromatography or recrystallization to isolate the product, with NMR and mass spectrometry for structural validation .

Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

Methodological Answer:
Enantiocontrol can be achieved via:

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., chiral palladium complexes) during coupling steps to favor specific stereoisomers .
  • Chiral Auxiliaries : Temporary incorporation of chiral groups (e.g., Cbz or Boc-protected amines) during bicyclic core formation, followed by selective removal .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC separation of enantiomers .
  • Kinetic Resolution : Adjust reaction kinetics (temperature, solvent polarity) to favor one enantiomer during cyclization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals to confirm bicyclic structure, ethoxy group (-OCH₂CH₃), and chloropyrazine substituents. Aromatic protons on pyrazine appear downfield (δ 8.5–9.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₂H₁₅ClN₃O) and isotopic patterns for chlorine .
  • IR Spectroscopy : Identify functional groups (e.g., C-O stretch of ethoxy at ~1100 cm⁻¹) .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., neurotransmitter transporters or enzymes). The bicyclic core’s rigidity and chloropyrazine’s electron-withdrawing effects influence binding affinity .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate interactions like hydrogen bonds or π-π stacking with active sites .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, logP) with bioactivity data to guide analog design .

Basic: What structural features influence the compound’s reactivity and stability?

Methodological Answer:

  • Bicyclic Core : The strained bicyclo[3.1.1]heptane framework increases reactivity toward ring-opening or functionalization at bridgehead positions .
  • Ethoxy Group : Enhances solubility via polarity but may undergo hydrolysis under acidic conditions. Stability tests (pH 1–13, 37°C) are recommended .
  • Chloropyrazine : Acts as a directing group in electrophilic substitutions and participates in halogen bonding with biological targets .

Advanced: How should researchers address discrepancies in reported bioactivity data?

Methodological Answer:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell line, incubation time) to rule out variability .
  • Metabolic Stability Testing : Compare hepatic microsomal degradation rates to assess if differences arise from pharmacokinetic factors .
  • Structural Reanalysis : Use X-ray crystallography or advanced NMR to confirm batch-to-batch structural consistency, as impurities (e.g., regioisomers) may skew results .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Light Sensitivity : Protect from UV exposure (use amber vials) due to the chloropyrazine moiety’s photoreactivity .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ethoxy group .

Advanced: What strategies enhance solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethoxy position to improve aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for preclinical formulations, validated by dynamic light scattering (DLS) for aggregation .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (size <200 nm via DLS) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.